Volatility: Al(hfac)₃ vs. Al(acac)₃
Fluorination of the β-diketonate ligand enhances volatility, a critical parameter for chemical vapor deposition (CVD) precursors. Systematic studies establish the volatility order for aluminum complexes as acac < tfac < hfac, where fully fluorinated Al(hfac)₃ exhibits the highest volatility [1]. This trend is directly linked to the reduction in intermolecular van der Waals forces conferred by the electron-withdrawing CF₃ groups [1]. While precise, head-to-head vapor pressure data for Al(hfac)₃ versus Al(acac)₃ are not found in a single comparative study, a vapor pressure of 131 mmHg at 25 °C is reported for Al(hfac)₃, whereas Al(acac)₃ is a solid with significantly lower vapor pressure, typically requiring elevated temperatures (100–200 °C) for sublimation in CVD applications [2].
| Evidence Dimension | Relative Volatility |
|---|---|
| Target Compound Data | Highest volatility in class (hfac > tfac > acac); vapor pressure = 131 mmHg at 25 °C |
| Comparator Or Baseline | Al(acac)₃: lowest volatility in class; solid with low vapor pressure |
| Quantified Difference | Qualitative class trend; Al(hfac)₃ vapor pressure at 25 °C is 131 mmHg |
| Conditions | Comparative trend derived from CVD precursor literature |
Why This Matters
Higher volatility enables more efficient precursor delivery in CVD and ALD processes at lower source temperatures, reducing thermal budget and enhancing process control.
- [1] Fahlman, B.D. Chemical vapor deposition of alumina-based thin films. Ph.D. Dissertation, Rice University, 2000. View Source
- [2] Wikipedia. Aluminium acetylacetonate. View Source
